molecular formula C17H19FN4OS B2368856 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2109266-90-0

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2368856
CAS No.: 2109266-90-0
M. Wt: 346.42
InChI Key: JWGGAXCJUKIUSB-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone is a sophisticated synthetic compound designed for advanced medicinal chemistry and chemical biology research. Its unique architecture incorporates an 8-azabicyclo[3.2.1]octane scaffold—a privileged structure in drug discovery known for its conformational restraint and ability to enhance binding affinity and selectivity for biological targets . The integration of a stable 1,2,3-triazole moiety, accessible via copper-catalyzed click chemistry, serves as a valuable bioisostere and rigid linker that can participate in key dipole interactions with enzyme active sites, making it particularly useful for probing protein-protein interactions and developing targeted therapeutics . This compound's strategic functionalization with a (4-fluorophenyl)thio moiety enhances its potential as a key intermediate in oncology research, particularly in the development of SMYD inhibitors and other epigenetic targets . The stereochemically defined (1R,5S) configuration ensures precise three-dimensional orientation crucial for selective target engagement. Researchers will find this compound invaluable for exploring structure-activity relationships in drug discovery programs, particularly for investigating new chemical entities against various cancers including esophageal, prostate, and lung carcinomas, where similar triazole-containing compounds have demonstrated significant antiproliferative activity . Its multifunctional design supports diverse research applications including molecular probe development, library synthesis for high-throughput screening, and mechanistic studies of enzyme inhibition.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS/c18-12-1-5-16(6-2-12)24-11-17(23)21-13-3-4-14(21)10-15(9-13)22-19-7-8-20-22/h1-2,5-8,13-15H,3-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGGAXCJUKIUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CSC3=CC=C(C=C3)F)N4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone , also referred to as a triazole-based azabicyclic compound, has garnered attention for its potential therapeutic applications due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H26N4OSC_{20}H_{26}N_{4}OS, with a molecular weight of approximately 370.5 g/mol. Its structure features a bicyclic azabicyclo[3.2.1]octane core substituted with a triazole moiety and a fluorophenyl thio group.

PropertyValue
Molecular FormulaC20H26N4OS
Molecular Weight370.5 g/mol
CAS Number2108362-85-0
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that compounds similar to this triazole-based azabicyclic structure exhibit significant inhibition of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which is implicated in the regulation of inflammatory responses. By inhibiting NAAA, these compounds prevent the degradation of endogenous palmitoylethanolamide (PEA) , enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent inhibitory activity against NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM for related compounds) . This suggests a strong potential for managing inflammatory conditions through modulation of endocannabinoid signaling pathways.

Selectivity Profile

The compound shows selectivity towards various enzymes involved in lipid metabolism:

  • Fatty Acid Amide Hydrolase (FAAH) : 25% inhibition at 30 μM.
  • Acid Ceramidase (AC) : 34% inhibition at 30 μM.
    This selectivity profile indicates that while it effectively inhibits NAAA, it does not significantly affect other related pathways at higher concentrations .

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this class of compounds in a mouse model of acute inflammation. The results indicated that treatment with the compound led to a significant reduction in edema and inflammatory cytokine levels compared to control groups .

Structure–Activity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the biological activity of similar azabicyclic compounds. Modifications to the phenyl ring and triazole substituents have resulted in enhanced potency and selectivity against NAAA, highlighting the importance of structural features in determining biological outcomes .

Discussion

The biological activity of This compound presents promising avenues for therapeutic development, particularly in managing inflammation-related disorders. Its ability to inhibit NAAA while maintaining selectivity for other metabolic pathways positions it as a valuable candidate for further pharmacological evaluation.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s triazole-thioether derivatives, utilizing α-halogenated ketones and nucleophilic substitution under basic conditions .
  • Pharmacokinetic Profile : Compared to ’s nitro-containing analog, the target compound’s triazole and thioether groups may reduce CYP450-mediated metabolism, improving half-life .
  • Target Specificity : The rigid bicyclic core may favor binding to serotonin or dopamine receptors, akin to tropane alkaloids, whereas ’s derivatives lack this conformational constraint .

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